molecular formula C15H18N4O3S B2460493 3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-42-4

3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2460493
CAS No.: 2034419-42-4
M. Wt: 334.39
InChI Key: GVFJLXLNXYLXHL-UHFFFAOYSA-N
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Description

3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Corrosion Mitigation

A study on novel tetrahydro-1,2,4-triazines, including triazene moieties, demonstrated their effectiveness as corrosion inhibitors for N80 steel in a sulfamic acid medium. This research showcases the potential application of similar triazine compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industries (Abd El‐Lateef et al., 2022).

Molecular Architecture

Another study focused on the synthesis of 1,3,5-triazine molecules end-capped with different heteroaryl groups. These compounds were examined for their charged states and potential to form star-shaped hyperbranched polymers. This research highlights the utility of triazine derivatives in creating novel molecular architectures with potential applications in materials science and electronics (Lukes et al., 2011).

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. This includes the exploration of compounds related to triazine structures for potential use in combating various microorganisms, highlighting the importance of such molecules in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Coordination Chemistry

Research into the synthesis and coordination chemistry of penta-azamacrocycles containing a 1,4-piperazine backbone suggests the application of triazine derivatives in forming complex molecular structures with metals. These compounds have potential applications in catalysis, material science, and the development of novel coordination compounds (Alcock et al., 1988).

Extraction of Americium(III)

A study on new hydrophobic, tridentate nitrogen heterocyclic reagents, including triazine derivatives, demonstrated their capability in enhancing the separation of americium(III) from europium(III) in nitric acid. This research underlines the importance of triazine compounds in nuclear waste management and the selective extraction of metals (Hudson et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is the sirtuins SIRT1, SIRT2, and SIRT3 . These are NAD+ dependent deacetylases that play crucial roles in various biological processes, including metabolic regulation, inflammation response, oncogenesis, and neurodegeneration .

Mode of Action

The compound interacts with its targets (SIRT1, SIRT2, and SIRT3) by binding in the nicotinamide C-pocket . The aliphatic portions of the inhibitors extend through the substrate channel . This interaction inhibits the deacetylase activity of the sirtuins, leading to changes in the acetylation status of their substrate proteins .

Biochemical Pathways

The inhibition of sirtuins affects multiple biochemical pathways. For instance, the inhibition of SIRT1 can impact the insulin signaling pathway, while the inhibition of SIRT2 can affect the cell cycle regulation. Similarly, the inhibition of SIRT3 can influence the mitochondrial function .

Pharmacokinetics

The compound’s potency against its targets (ic50 = 36, 27, and 40 nM for SIRT1, SIRT2, and SIRT3, respectively ) suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific sirtuin being targeted and the cellular context. Generally, the inhibition of sirtuins can lead to increased acetylation of substrate proteins, which can affect their function and subsequently alter cellular processes such as metabolism, cell cycle regulation, and mitochondrial function .

Properties

IUPAC Name

3-[1-(oxolane-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-14(12-2-1-8-22-12)18-6-3-10(4-7-18)19-15(21)13-11(16-17-19)5-9-23-13/h5,9-10,12H,1-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFJLXLNXYLXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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